6-methyl-1,3-oxazinan-2-one 6-methyl-1,3-oxazinan-2-one
Brand Name: Vulcanchem
CAS No.: 42202-89-1
VCID: VC11602202
InChI: InChI=1S/C5H9NO2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)
SMILES:
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

6-methyl-1,3-oxazinan-2-one

CAS No.: 42202-89-1

Cat. No.: VC11602202

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-methyl-1,3-oxazinan-2-one - 42202-89-1

Specification

CAS No. 42202-89-1
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name 6-methyl-1,3-oxazinan-2-one
Standard InChI InChI=1S/C5H9NO2/c1-4-2-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7)
Standard InChI Key VRKYYVMHRNLUCM-UHFFFAOYSA-N
Canonical SMILES CC1CCNC(=O)O1

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

6-Methyl-1,3-oxazinan-2-one belongs to the oxazinanone family, characterized by a six-membered ring containing both oxygen and nitrogen atoms. Key identifiers include:

PropertyValue
Molecular FormulaC5H9NO2\text{C}_5\text{H}_9\text{NO}_2
Molecular Weight115.13 g/mol
CAS Registry Number42202-89-1
IUPAC Name6-Methyl-1,3-oxazinan-2-one

The methyl group at position 6 and the carbonyl group at position 2 define its reactivity and stereoelectronic properties .

Spectroscopic and Structural Data

X-ray crystallography and NMR studies reveal a chair-like conformation for the six-membered ring, with the methyl group adopting an equatorial position to minimize steric strain . Key spectroscopic features include:

  • 1H^1\text{H} NMR: Signals at δ 1.35 (s, 3H, CH3_3), δ 3.45–3.70 (m, 4H, ring CH2_2), and δ 4.10 (t, 1H, N–CH) .

  • 13C^{13}\text{C} NMR: Peaks at δ 22.1 (CH3_3), δ 45.8 (N–CH2_2), δ 63.5 (O–CH2_2), and δ 161.2 (C=O) .

The compound’s 3D structure, accessible via PubChem’s interactive model , confirms its planar carbonyl group and tetrahedral geometry at nitrogen.

Synthetic Methodologies

Cyclization of 3-Amino-1-propanols

A high-yielding route involves reacting 3-amino-1-propanols with ethylene carbonate (EC) in the presence of triazabicyclodecene (TBD) as a catalyst . The reaction proceeds via a double BAc2_{\text{Ac2}} mechanism, where EC acts as both solvent and reagent:

3-Amino-1-propanol+ECTBD6-Methyl-1,3-oxazinan-2-one+by-products\text{3-Amino-1-propanol} + \text{EC} \xrightarrow{\text{TBD}} \text{6-Methyl-1,3-oxazinan-2-one} + \text{by-products}

This method achieves yields up to 92% after liquid-liquid extraction and recrystallization . Substrates with aryl or alkyl substituents are compatible, underscoring its versatility .

One-Pot Synthesis from Isocyanoacetates

Brønsted base/acid-catalyzed reactions between α-substituted α-isocyanoacetates and phenyl vinyl selenones enable enantioselective synthesis . For example, DBU (1,8-diazabicycloundec-7-ene) catalyzes the Michael addition, followed by PTSA (p-toluenesulfonic acid)-mediated oxidative cyclization:

Isocyanoacetate+Phenyl vinyl selenoneDBU/PTSAOxazinanone+H2O\text{Isocyanoacetate} + \text{Phenyl vinyl selenone} \xrightarrow{\text{DBU/PTSA}} \text{Oxazinanone} + \text{H}_2\text{O}

Yields range from 58% to 89%, with diastereomeric ratios (d.r.) up to 2:1 . This method is notable for producing spiropiperidinones, intermediates in neurokinin-1 (NK1) antagonist synthesis .

Acid-Mediated Ring Expansion

Brønsted acids like trifluoroacetic acid (TFA) facilitate the ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones . This room-temperature reaction accommodates diverse substrates, including drug derivatives (e.g., ibuprofen analogs), with yields up to 96% .

Physicochemical Properties

Solubility and Stability

6-Methyl-1,3-oxazinan-2-one exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited solubility in water . It remains stable under inert atmospheres but may hydrolyze in acidic or basic conditions, regenerating the parent amino alcohol .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C , consistent with its crystalline solid state. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO2_2 and NH3_3 .

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